MHC binding peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MHC-bindende Peptide sind kurze Aminosäuresequenzen, die an MHC-Moleküle binden. Diese Peptide spielen eine entscheidende Rolle im Immunsystem, indem sie Antigene an T-Zellen präsentieren, die dann eine Immunantwort auslösen. Die Bindung von Peptiden an MHC-Moleküle ist essentiell für die Erkennung von fremden Krankheitserregern und die Aktivierung des adaptiven Immunsystems .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MHC-bindenden Peptiden erfolgt in der Regel mittels Festphasenpeptidsynthese. Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet die folgenden Schritte:

Kopplung: Die erste Aminosäure wird an das Harz gebunden.

Entschützen: Die Schutzgruppe an der Aminosäure wird entfernt.

Kopplung der nächsten Aminosäure: Die nächste Aminosäure wird an die wachsende Kette hinzugefügt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von MHC-bindenden Peptiden erfolgt oft mit automatisierten Peptidsynthesizern, die große Mengen an Peptiden mit hoher Reinheit herstellen können. Diese Synthesizer nutzen die gleichen Prinzipien wie die Festphasenpeptidsynthese, sind jedoch für die großtechnische Produktion optimiert .

Chemische Reaktionsanalyse

Arten von Reaktionen

MHC-bindende Peptide können verschiedene chemische Reaktionen durchlaufen, darunter:

Oxidation: Peptide, die Cysteinreste enthalten, können durch Oxidation Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol oder β-Mercaptoethanol können verwendet werden, um Disulfidbrücken zu reduzieren.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten Bindungsaffinitäten und Spezifitäten für MHC-Moleküle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of major histocompatibility complex binding peptides typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling of the next amino acid: The next amino acid is added to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of major histocompatibility complex binding peptides often involves automated peptide synthesizers, which can produce large quantities of peptides with high purity. These synthesizers use the same principles as solid-phase peptide synthesis but are optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Major histocompatibility complex binding peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol or beta-mercaptoethanol can be used to reduce disulfide bonds.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide are used for substitution reactions.

Major Products

The major products formed from these reactions include modified peptides with altered binding affinities and specificities for major histocompatibility complex molecules .

Wissenschaftliche Forschungsanwendungen

MHC-bindende Peptide haben zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Immunologie: Sie werden verwendet, um T-Zell-Antworten zu untersuchen und Impfstoffe zu entwickeln.

Krebsforschung: Diese Peptide werden bei der Entwicklung von Krebsimmuntherapien eingesetzt.

Infektionskrankheiten: Sie werden verwendet, um Epitope von Krankheitserregern zu identifizieren und zu charakterisieren.

Autoimmunerkrankungen: Forschung an diesen Peptiden hilft, die Mechanismen von Autoimmunerkrankungen zu verstehen und gezielte Therapien zu entwickeln

Wirkmechanismus

MHC-bindende Peptide üben ihre Wirkung aus, indem sie an MHC-Moleküle auf der Oberfläche von Antigen-präsentierenden Zellen binden. Diese Bindung ist hochspezifisch und hängt von der Aminosäuresequenz des Peptids und der Bindungsrille des MHC-Moleküls ab. Sobald gebunden, wird der Peptid-MHC-Komplex von T-Zell-Rezeptoren erkannt, was zur Aktivierung von T-Zellen und einer Immunantwort führt .

Wirkmechanismus

Major histocompatibility complex binding peptides exert their effects by binding to major histocompatibility complex molecules on the surface of antigen-presenting cells. This binding is highly specific and depends on the peptide’s amino acid sequence and the major histocompatibility complex molecule’s binding groove. Once bound, the peptide-major histocompatibility complex complex is recognized by T cell receptors, leading to T cell activation and an immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nicht-MHC-bindende Peptide: Diese Peptide binden nicht an MHC-Moleküle und spielen daher keine Rolle bei der Antigenpräsentation.

MHC-Klasse-I-bindende Peptide: Diese Peptide binden spezifisch an MHC-Klasse-I-Moleküle und werden von zytotoxischen T-Zellen erkannt.

MHC-Klasse-II-bindende Peptide: Diese Peptide binden spezifisch an MHC-Klasse-II-Moleküle und werden von Helfer-T-Zellen erkannt

Einzigartigkeit

MHC-bindende Peptide sind einzigartig in ihrer Fähigkeit, an MHC-Moleküle zu binden und Antigene an T-Zellen zu präsentieren. Diese Eigenschaft ist essenziell für die Aktivierung des adaptiven Immunsystems und die Entwicklung von Immunantworten gegen Krankheitserreger und Tumoren .

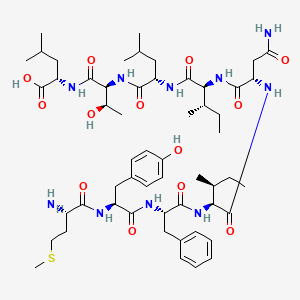

Eigenschaften

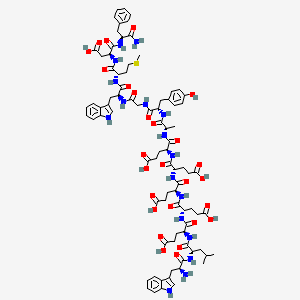

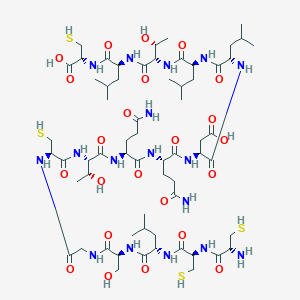

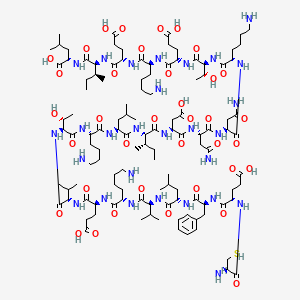

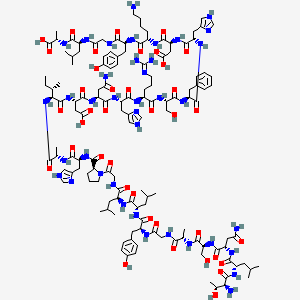

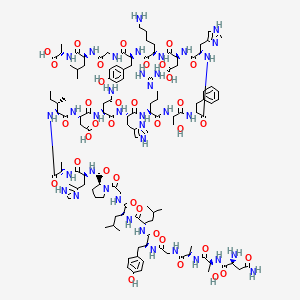

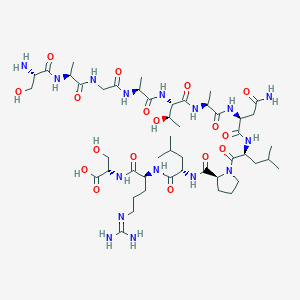

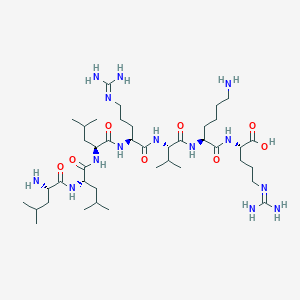

Molekularformel |

C55H86N10O13S |

|---|---|

Molekulargewicht |

1127.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C55H86N10O13S/c1-11-31(7)44(52(74)60-38(24-29(3)4)49(71)65-46(33(9)66)54(76)62-42(55(77)78)25-30(5)6)64-51(73)41(28-43(57)68)61-53(75)45(32(8)12-2)63-50(72)40(26-34-16-14-13-15-17-34)59-48(70)39(27-35-18-20-36(67)21-19-35)58-47(69)37(56)22-23-79-10/h13-21,29-33,37-42,44-46,66-67H,11-12,22-28,56H2,1-10H3,(H2,57,68)(H,58,69)(H,59,70)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,71)(H,77,78)/t31-,32-,33+,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |

InChI-Schlüssel |

LZOIGVDSAMDBIO-LXWJMTKESA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

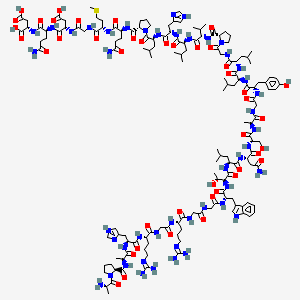

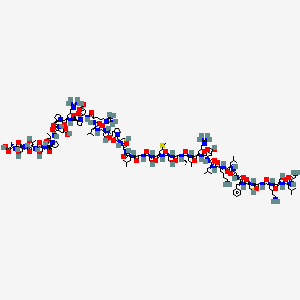

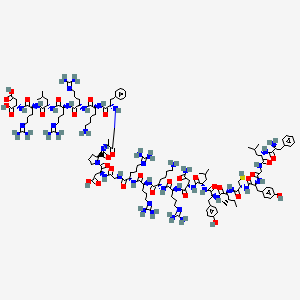

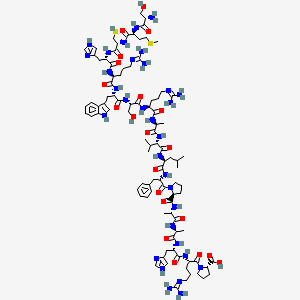

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)